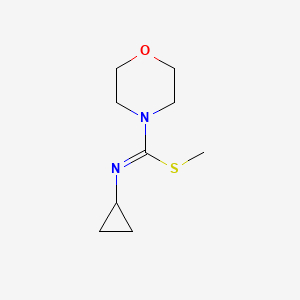
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the selective N-4 alkylation of piperazine-2-carboxylic acid esters . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as NMDA receptors . By binding to these receptors, the compound can modulate their activity and influence various physiological processes. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid: This compound shares a similar structure and has comparable biological activities.
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid: Another related compound with similar properties and applications.
Propiedades
Fórmula molecular |
C8H18ClN2O5P |
|---|---|
Peso molecular |
288.66 g/mol |
Nombre IUPAC |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H17N2O5P.ClH/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);1H |
Clave InChI |
PIDONGCOHWYUJB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)


![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)





